Ethyl 2-(acetylamino)-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(acetylamino)-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(acetylamino)-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Acetylamino Group: The acetylamino group can be introduced via acetylation of an amino-substituted thiophene intermediate using acetic anhydride.
Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be attached through a Suzuki coupling reaction between a boronic acid derivative of the dimethoxyphenyl group and a halogenated thiophene intermediate.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(acetylamino)-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
Ethyl 2-(acetylamino)-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of Ethyl 2-(acetylamino)-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(acetylamino)-4-phenylthiophene-3-carboxylate: Lacks the dimethoxy groups on the phenyl ring.
Ethyl 2-(acetylamino)-4-(3,4-dimethoxyphenyl)furan-3-carboxylate: Contains a furan ring instead of a thiophene ring.
Ethyl 2-(acetylamino)-4-(3,4-dimethoxyphenyl)pyrrole-3-carboxylate: Contains a pyrrole ring instead of a thiophene ring.
Uniqueness
Ethyl 2-(acetylamino)-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate is unique due to the presence of both the dimethoxyphenyl group and the thiophene ring, which can confer distinct electronic and steric properties. These features may enhance its biological activity and make it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-acetamido-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-5-23-17(20)15-12(9-24-16(15)18-10(2)19)11-6-7-13(21-3)14(8-11)22-4/h6-9H,5H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIFEPZOZPYDIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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